N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Scientific Research Applications
Novel Chemosensors
Research on compounds with structural similarities to the one you mentioned often focuses on the development of novel chemosensors. Chemosensors are chemical compounds that produce a measurable physical change (e.g., color or fluorescence change) in response to a target molecule or ion. For instance, rhodamine-based chemosensors have been developed for detecting metal ions, showcasing significant fluorescence enhancement upon binding with specific ions such as Al3+, Cr3+, and Fe3+ ions (Roy et al., 2019). Such research demonstrates the potential for compounds with complex structures, including oxalamides, to function as parts of or templates for chemosensors, contributing to fields like environmental monitoring and diagnostic medicine.
Crystal Engineering and Supramolecular Assemblies
The field of crystal engineering explores the design and synthesis of molecular solid-state structures with specific properties. Supramolecular assemblies involve the organization of molecules into structured networks or frameworks through non-covalent interactions. A study on 1,2,4,5-benzenetetracarboxylic acid and its supramolecular assemblies with various aza donor molecules provides insights into how molecular interactions can be engineered to create materials with desired properties (Arora & Pedireddi, 2003). Research in this area could be relevant for understanding how the compound might interact with other molecules to form complex structures, which could have applications in materials science and nanotechnology.
Fluorescent Sensors and Electronic Transitions
The synthesis and analysis of fluorescent dyes and sensors, such as those based on quinolinium derivatives, are critical for applications in imaging, sensing, and molecular electronics. A study on the synthesis, nature of electronic transitions, and absorption spectra of certain pyridinium bromide-based dyes showcases the importance of understanding electronic structures and light-absorbing properties for developing new fluorescent materials (Yelenich et al., 2016). Such research can inform the development of compounds like the one you're interested in for use in fluorescent labeling and sensing applications.
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors
Mode of action
The mode of action of indole derivatives can vary widely depending on their structure and the specific receptors they target
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors
Pharmacokinetics
The ADME properties of indole derivatives can vary widely depending on their structure
Result of action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-15-6-8-19(12-16(15)2)25-23(29)22(28)24-14-21(26(3)4)17-7-9-20-18(13-17)10-11-27(20)5/h6-9,12-13,21H,10-11,14H2,1-5H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLQGGUEPQQCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.